N2-(4-fluorophenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine
Description
N2-(4-Fluorophenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine is a structurally complex thiophene derivative characterized by:
- A thiophene core substituted at positions 2, 3, 4, and 3.
- N2-(4-Fluorophenyl): A 4-fluorophenyl group attached to the nitrogen at position 2.
- 5-(3-Methoxybenzoyl): A 3-methoxy-substituted benzoyl moiety at position 4.
- 3-(4-Methylbenzenesulfonyl): A 4-methylbenzenesulfonyl group at position 3.
- 2,4-Diamine: Amino groups at positions 2 and 4.
This compound integrates multiple pharmacophoric elements, including fluorinated aryl groups (enhancing lipophilicity and metabolic stability), sulfonyl groups (improving solubility and binding affinity), and methoxybenzoyl moieties (modulating electronic effects).
Properties
IUPAC Name |
[3-amino-5-(4-fluoroanilino)-4-(4-methylphenyl)sulfonylthiophen-2-yl]-(3-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H21FN2O4S2/c1-15-6-12-20(13-7-15)34(30,31)24-21(27)23(22(29)16-4-3-5-19(14-16)32-2)33-25(24)28-18-10-8-17(26)9-11-18/h3-14,28H,27H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZMRUZOPIYBTMP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=C2N)C(=O)C3=CC(=CC=C3)OC)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-(4-fluorophenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of boronic acids with halides in the presence of a palladium catalyst under mild conditions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
N2-(4-fluorophenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
N2-(4-fluorophenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N2-(4-fluorophenyl)-5-(3-methoxybenzoyl)-3-(4-methylbenzenesulfonyl)thiophene-2,4-diamine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Key Observations
Core Heterocycle Influence :
- Thiophene derivatives (e.g., compounds in ) exhibit cytotoxicity against cancer cell lines, suggesting the thiophene core’s role in bioactivity. Triazole derivatives (e.g., ) may prioritize stability over interaction due to their rigid core.
- The methoxybenzoyl group in the target compound could enhance π-π stacking interactions compared to simpler aryl substituents in analogs like [10–15] .
Substituent Effects :
- Fluorophenyl vs. Chlorophenyl : Fluorine’s electronegativity improves membrane permeability and metabolic stability relative to chlorine in compounds like [4a, 4b] .
- Sulfonyl Groups : The 4-methylbenzenesulfonyl group in the target compound may offer better solubility than halogenated sulfonyl groups in [10–15] .
Synthetic Accessibility: The target compound’s synthesis likely parallels methods in , involving sequential hydrazide formation, cyclization, and functionalization.
Research Findings and Data Tables
Spectral Characterization
Data from for triazole-thiophene hybrids provide a benchmark for the target compound’s expected spectral properties:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
